5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
“5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of [1,2,4]triazolo[1,5-a]pyridine . [1,2,4]Triazolo[1,5-a]pyridine is a nitrogenous heterocyclic compound and has been employed as an electron acceptor to construct a deep-blue bipolar fluorescent emitter .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is also an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2,7-dimethylpyridine with sodium azide, followed by reaction with bromine to form the desired product.", "Starting Materials": [ "2,7-dimethylpyridine", "sodium azide", "bromine" ], "Reaction": [ "Step 1: Dissolve 2,7-dimethylpyridine in anhydrous DMF.", "Step 2: Add sodium azide to the solution and stir at room temperature for 2 hours.", "Step 3: Add bromine dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] } | |
CAS No. |
2137759-45-4 |
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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